4-Bromo-5-chloro-2-(trifluoromethoxy)aniline
Overview
Description
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline (BCTA) is a heterocyclic aromatic compound with a wide range of applications in the field of organic chemistry. BCTA has been used for the synthesis of various organic compounds, and is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. BCTA has also been studied for its potential use in medicinal chemistry, as an antifungal agent, and as an inhibitor of the enzyme acetylcholinesterase.
Scientific Research Applications
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has been used in a variety of scientific research applications, including its use as a synthetic intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has also been studied for its potential use in medicinal chemistry, as an antifungal agent, and as an inhibitor of the enzyme acetylcholinesterase. 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has also been studied for its potential use in the synthesis of polymers, as a corrosion inhibitor, and as an antioxidant.
Mechanism of Action
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline is an aromatic compound with a wide range of applications in the field of organic chemistry. The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline depends on its specific application. For example, in its use as an antifungal agent, 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline acts as an inhibitor of fungal growth by blocking the synthesis of ergosterol, a component of the fungal cell membrane. In its use as an inhibitor of the enzyme acetylcholinesterase, 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline acts by blocking the enzyme’s active site, thus preventing the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle movement.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline depend on its specific application. In its use as an antifungal agent, 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has been shown to inhibit the growth of a variety of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. In its use as an inhibitor of the enzyme acetylcholinesterase, 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has been shown to inhibit the enzyme’s activity, thus preventing the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle movement. 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline has also been studied for its potential use in the synthesis of polymers, as a corrosion inhibitor, and as an antioxidant.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline in laboratory experiments include its low cost, its ease of synthesis, and its versatility in a variety of applications. The main limitation of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline is its potential toxicity, as it is a halogenated aromatic compound. Therefore, it is important to use safety precautions when handling 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline in the laboratory.
Future Directions
Given its wide range of applications in organic chemistry, there are many potential future directions for the use of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline. These include its use in the synthesis of pharmaceuticals, pesticides, and other organic compounds; its use as an antifungal agent and inhibitor of the enzyme acetylcholinesterase; its use in the synthesis of polymers, as a corrosion inhibitor, and as an antioxidant; and its potential use in the development of new drugs and therapies. Additionally, further research into the mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline and its potential toxicity is needed in order to fully understand its potential applications.
properties
IUPAC Name |
4-bromo-5-chloro-2-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-6(14-7(10,11)12)5(13)2-4(3)9/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKUNBCJRXWJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)OC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-(trifluoromethoxy)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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